2-メチル-5-ベンゾフランアミン

概要

説明

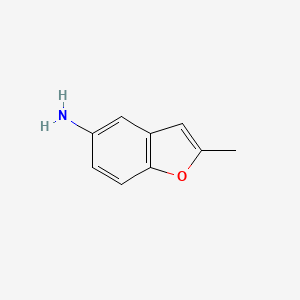

2-Methyl-5-benzofuranamine is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da . It is also known by various synonyms such as 5-AMINO-2-METHYLBENZOFURAN and 2-METHYL-BENZOFURAN-5-YLAMINE .

Molecular Structure Analysis

The molecular structure of 2-Methyl-5-benzofuranamine consists of a benzofuran ring with an amine group attached to the 5th carbon and a methyl group attached to the 2nd carbon .科学的研究の応用

抗癌活性

2-メチル-5-ベンゾフランアミンを含むベンゾフラン誘導体は、抗癌特性について評価されています。研究によると、これらの化合物は、卵巣癌細胞を含む様々な癌細胞の増殖を阻害することが示されています。これは、ヒト卵巣癌細胞株A2780に対して有意な活性を示すベンゾフラン-2-イル-(4,5-ジヒドロ-3,5-置換ジフェニルピラゾール-1-イル)メタノン化合物の合成によって達成されます .

抗C型肝炎ウイルス活性

最近の発見では、ベンゾフラン化合物はC型肝炎に対する治療薬として有望であることが明らかになっています。2-メチル-5-ベンゾフランアミンなどの誘導体を含む可能性のある新規な環状ベンゾフラン化合物は、抗C型肝炎ウイルス活性を示し、この疾患の治療に効果的であると予想されています .

抗菌および抗酸化アプリケーション

ベンゾフラン誘導体の生物活性は、抗菌効果と抗酸化効果にまで及びます。これらの化合物は、様々な菌株に対して強い抗菌特性を持つことが判明しており、新規抗生物質の開発において有益です。さらに、それらの抗酸化能力は、酸化ストレス関連疾患に対抗する可能性を示唆しています .

抗ウイルス特性

ベンゾフラン誘導体は、抗ウイルス特性についても研究されています。2-メチル-5-ベンゾフランアミンなどの化合物の構造的特徴は、抗ウイルス薬の開発に適した候補であり、ウイルス感染症に対する新しい治療法を提供する可能性があります .

複雑なベンゾフラン系の合成

化学合成において、2-メチル-5-ベンゾフランアミンは、複雑なベンゾフラン系を構築するために使用できます。フリーラジカル環化カスケードやプロトン量子トンネル効果などの革新的な方法が用いられており、合成が困難な多環式ベンゾフラン化合物が合成され、高度な合成化学におけるこの化合物の汎用性を示しています .

天然物源と薬物見通し

ベンゾフラン化合物は自然界に広く存在し、一部の薬物や臨床薬候補の主要な供給源です。2-メチル-5-ベンゾフランアミン中のコア構造としてのベンゾフラン環の存在は、様々な治療分野における臨床使用の可能性を秘めた天然薬物リード化合物としての可能性を示しています .

薬理活性と創薬

2-メチル-5-ベンゾフランアミンを含むベンゾフラン誘導体の多様な薬理活性は、創薬における集中的な研究の対象となっています。その幅広い臨床用途は、精神衛生から感染症まで、複数の治療領域にわたる潜在的な用途を示しています .

Safety and Hazards

The safety data sheet for 2-Methyl-5-benzofuranamine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

Benzofuran compounds, which include 2-methyl-5-benzofuranamine, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to interact with various targets leading to a wide array of biological activities .

Biochemical Pathways

Benzofuran derivatives have been found to affect various biochemical pathways leading to their diverse pharmacological activities .

Pharmacokinetics

These properties play a crucial role in the bioavailability of the compound .

Result of Action

Benzofuran derivatives have been found to have a wide array of biological activities, indicating diverse molecular and cellular effects .

Action Environment

Such factors can significantly impact the action of benzofuran derivatives .

生化学分析

Biochemical Properties

2-Methyl-5-benzofuranamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, 2-Methyl-5-benzofuranamine interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

2-Methyl-5-benzofuranamine affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Furthermore, 2-Methyl-5-benzofuranamine has been shown to enhance the immune response by activating immune cells and promoting the production of cytokines .

Molecular Mechanism

The molecular mechanism of 2-Methyl-5-benzofuranamine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function . For instance, 2-Methyl-5-benzofuranamine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-5-benzofuranamine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 2-Methyl-5-benzofuranamine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 2-Methyl-5-benzofuranamine vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

2-Methyl-5-benzofuranamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further influence metabolic flux and alter metabolite levels within cells .

Transport and Distribution

The transport and distribution of 2-Methyl-5-benzofuranamine within cells and tissues involve specific transporters and binding proteins . It can be actively transported across cell membranes by transporters, facilitating its uptake and accumulation in specific tissues . Additionally, binding proteins can influence its localization and distribution within cells, affecting its overall bioavailability and activity .

Subcellular Localization

2-Methyl-5-benzofuranamine exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can modulate mitochondrial function and influence cellular energy metabolism .

特性

IUPAC Name |

2-methyl-1-benzofuran-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWUIVGFGOGGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390139 | |

| Record name | 2-Methyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26210-75-3 | |

| Record name | 2-Methyl-1-benzofuran-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

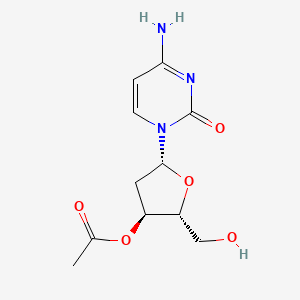

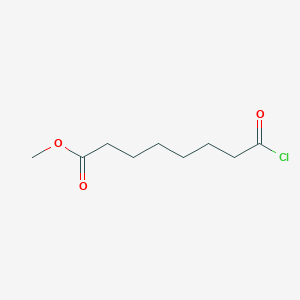

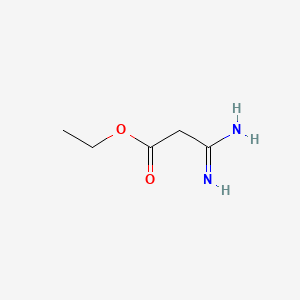

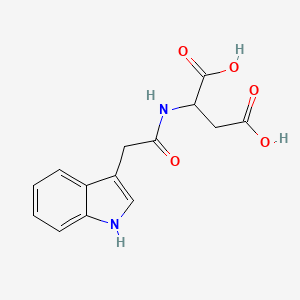

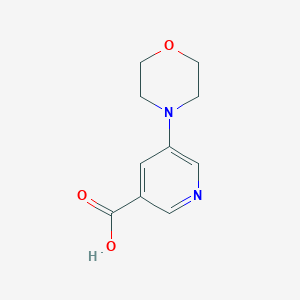

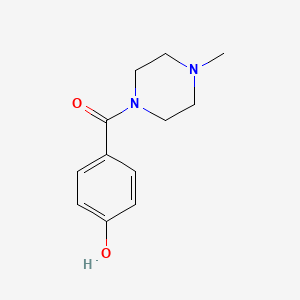

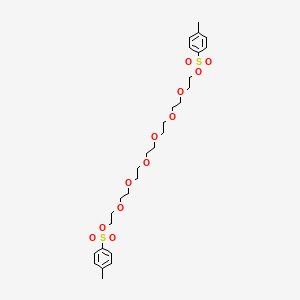

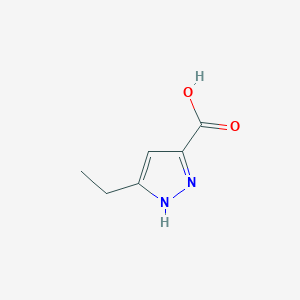

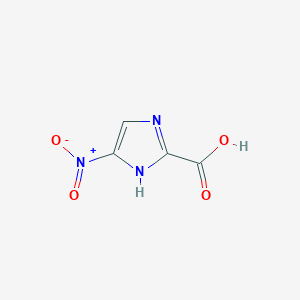

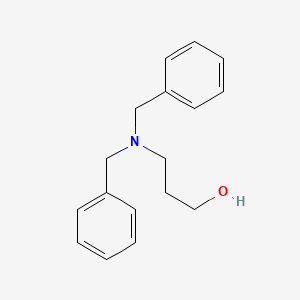

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-aminobenzo[d]thiazole-4-carboxylate](/img/structure/B1587512.png)